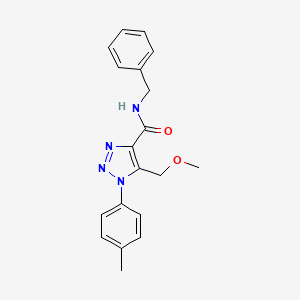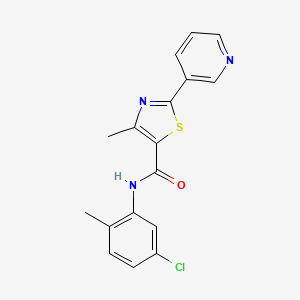![molecular formula C20H18ClN3O3S B4686761 2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4686761.png)
2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are important regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, contributing to their resistance to chemotherapy and radiation therapy. ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide binds to the hydrophobic groove of Bcl-2 family proteins, preventing their anti-apoptotic function. This leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, which triggers the caspase cascade and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide is its specificity for Bcl-2 family proteins, allowing for targeted inhibition of anti-apoptotic proteins in cancer cells. However, one limitation is that this compound may not be effective in cancers that overexpress other anti-apoptotic proteins, such as Mcl-1.
Orientations Futures
1. Development of 2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide analogs with improved pharmacokinetic properties and specificity for different Bcl-2 family proteins.
2. Combination therapies with this compound and other targeted therapies, such as tyrosine kinase inhibitors and immune checkpoint inhibitors.
3. Investigation of the role of this compound in cancer stem cells and tumor microenvironment.
4. Development of this compound-based therapies for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to optimize its use and explore its potential in other disease contexts.
Applications De Recherche Scientifique
2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-7-3-5-15(11-17)14-28(26,27)24-19-9-2-1-8-18(19)20(25)23-13-16-6-4-10-22-12-16/h1-12,24H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOMRDDZLNZYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B4686714.png)
![methyl 2-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4686717.png)
![5-{[3-(isopropoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4686720.png)
![N-cycloheptyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4686730.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide](/img/structure/B4686746.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4686752.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide](/img/structure/B4686753.png)
![N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4686763.png)
![7-(2-furyl)-2-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4686768.png)

![4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B4686781.png)